molecular formula C20H14O7 B1261661 Preussomerin EG2

Preussomerin EG2

Cat. No. B1261661
M. Wt: 366.3 g/mol
InChI Key: AVMACGCGOJSYTD-CDHQVMDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preussomerin EG2 is a natural product found in Edenia gomezpompae with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis : The first enantioselective total syntheses of preussomerins, including Preussomerin EG2, were achieved, focusing on controlling the spiroacetal stereogenic center through a photochemical reaction involving a 1,6-hydrogen atom transfer (Ando et al., 2022).

Biological Activities and Applications

  • Allelochemical Activity : Preussomerin EG2, isolated from the endophytic fungus Edenia gomezpompae, exhibited significant growth inhibition against various phytopathogens, indicating potential applications in plant protection and as a natural herbicide (Macías-Rubalcava et al., 2008).

  • Antibacterial and Antifungal Properties : Studies on compounds isolated from various fungi, including preussomerins, have demonstrated their potential as antibacterial and antifungal agents, which could lead to the development of new medications or treatments for infections (Polishook et al., 1993).

  • Cytotoxic Activities : Preussomerin EG2 and related compounds have been evaluated for their cytotoxicity against various human cancer cell lines, suggesting their potential use in cancer research and therapy (Chen et al., 2016).

properties

Product Name

Preussomerin EG2

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(1S,11R,20R)-6,20-dihydroxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3(23),4,6,13,15,17(22)-hexaene-8,18-dione

InChI

InChI=1S/C20H14O7/c21-10-4-5-14-18-16(10)11(22)6-7-19(18)25-13-3-1-2-9-12(23)8-15(24)20(26-14,27-19)17(9)13/h1-5,15,21,24H,6-8H2/t15-,19-,20-/m1/s1

InChI Key

AVMACGCGOJSYTD-CDHQVMDDSA-N

Isomeric SMILES

C1C[C@]23C4=C(C=CC(=C4C1=O)O)O[C@@]5(O2)[C@@H](CC(=O)C6=C5C(=CC=C6)O3)O

Canonical SMILES

C1CC23C4=C(C=CC(=C4C1=O)O)OC5(O2)C(CC(=O)C6=C5C(=CC=C6)O3)O

synonyms

preussomerin EG2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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